molecular formula C29H24NO2P B1370738 (3-(1,3-Dioxoisoindolin-2-yl)propyl)triphenylphosphonium bromide CAS No. 7743-29-5

(3-(1,3-Dioxoisoindolin-2-yl)propyl)triphenylphosphonium bromide

Cat. No.: B1370738
CAS No.: 7743-29-5
M. Wt: 449.5 g/mol
InChI Key: NGMHKLBPMGQBFN-UHFFFAOYSA-N
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Description

(3-(1,3-Dioxoisoindolin-2-yl)propyl)triphenylphosphonium bromide is a chemical compound that features a triphenylphosphonium group attached to a propyl chain, which is further linked to a 1,3-dioxoisoindolin-2-yl moiety. This compound is of interest in various scientific research applications due to its unique structural properties and potential biological activities.

Properties

CAS No.

7743-29-5

Molecular Formula

C29H24NO2P

Molecular Weight

449.5 g/mol

IUPAC Name

2-[3-(triphenyl-λ5-phosphanylidene)propyl]isoindole-1,3-dione

InChI

InChI=1S/C29H24NO2P/c31-28-26-19-10-11-20-27(26)29(32)30(28)21-12-22-33(23-13-4-1-5-14-23,24-15-6-2-7-16-24)25-17-8-3-9-18-25/h1-11,13-20,22H,12,21H2

InChI Key

NGMHKLBPMGQBFN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)[P+](CCCN2C(=O)C3=CC=CC=C3C2=O)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-]

Canonical SMILES

C1=CC=C(C=C1)P(=CCCN2C(=O)C3=CC=CC=C3C2=O)(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step organic synthesis process

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with stringent control of reaction conditions to ensure purity and yield. The use of automated synthesis equipment and continuous flow chemistry could be employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, potentially forming oxidized derivatives.

  • Reduction: Reduction reactions may be employed to modify the compound's structure.

  • Substitution: Nucleophilic substitution reactions are key in the synthesis of this compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

  • Substitution: Alkyl halides and strong nucleophiles are typically employed.

Major Products Formed:

  • Oxidation products may include carboxylic acids or ketones.

  • Reduction products could be alcohols or amines.

  • Substitution reactions can yield various alkylated or acylated derivatives.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It can be used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: The triphenylphosphonium group can facilitate the delivery of compounds into cells, making it useful in biological studies.

  • Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which (3-(1,3-Dioxoisoindolin-2-yl)propyl)triphenylphosphonium bromide exerts its effects involves its interaction with cellular components. The triphenylphosphonium group can facilitate the compound's entry into cells, where it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes.

Comparison with Similar Compounds

  • Triphenylphosphonium derivatives: Other compounds with similar triphenylphosphonium groups but different substituents.

  • Isoindolin derivatives: Compounds with variations in the isoindolin moiety.

Uniqueness: (3-(1,3-Dioxoisoindolin-2-yl)propyl)triphenylphosphonium bromide is unique due to its specific combination of the triphenylphosphonium group and the 1,3-dioxoisoindolin-2-yl moiety, which provides distinct chemical and biological properties compared to other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(3-(1,3-Dioxoisoindolin-2-yl)propyl)triphenylphosphonium bromide
Reactant of Route 2
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(3-(1,3-Dioxoisoindolin-2-yl)propyl)triphenylphosphonium bromide

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